Thieno[3,2-b]pyridine-6-carbaldehyde: Technical Profile and Synthesis Guide
Thieno[3,2-b]pyridine-6-carbaldehyde: Technical Profile and Synthesis Guide
The following technical guide provides an in-depth analysis of Thieno[3,2-b]pyridine-6-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) is a fused bicyclic heteroaromatic aldehyde comprising a thiophene ring fused to a pyridine ring. As a bioisostere of quinoline-6-carbaldehyde, it serves as a high-value intermediate in the discovery of kinase inhibitors (e.g., FGFR, c-Met) and G-protein coupled receptor (GPCR) modulators. The aldehyde functionality at position 6 acts as a versatile "chemical handle," allowing for rapid diversification via reductive amination, olefination, and condensation reactions to generate focused compound libraries.
This guide details the structural properties, validated synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring actionable technical data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | Thieno[3,2-b]pyridine-6-carbaldehyde |
| CAS Number | 117390-35-9 |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| SMILES | O=CC1=CN=C2C(S=C2)=C1 |
| InChI Key | AYYSYOMUORYGOV-UHFFFAOYSA-N |
| Appearance | Pale yellow to tan solid |
| Melting Point | 129–131 °C (Lit.[1][2][3] for analogous scaffolds) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water. |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen) |
| LogP (Predicted) | 1.4 – 1.7 |
Structural Numbering & Electronic Character
The thieno[3,2-b]pyridine system is numbered starting from the sulfur atom.
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Position 1: Sulfur (Thiophene).
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Position 4: Nitrogen (Pyridine).
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Position 6: The site of the aldehyde group, located on the pyridine ring, beta to the nitrogen.
Electronic Distribution:
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Thiophene Ring:
-excessive (electron-rich). Susceptible to electrophilic aromatic substitution (EAS) at position 3, though the fused pyridine ring reduces this reactivity compared to isolated thiophene. -
Pyridine Ring:
-deficient (electron-poor). Susceptible to nucleophilic attack, particularly if activated (e.g., N-oxide formation). The aldehyde at C6 further withdraws electrons, making the C5 and C7 positions more electrophilic.
Synthetic Pathways[3][4][5][9][10][11][12][13]
The synthesis of Thieno[3,2-b]pyridine-6-carbaldehyde is typically achieved via Friedländer Annulation followed by Selenium Dioxide Oxidation . This route is preferred for its scalability and the availability of precursors.
Pathway Diagram (Graphviz)
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methylthieno[3,2-b]pyridine
This step constructs the bicyclic core using a condensation between an amino-aldehyde and a ketone/aldehyde containing an
-
Reagents: 3-Aminothiophene-2-carbaldehyde (1.0 eq), Propionaldehyde (1.2 eq), KOH (0.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3-aminothiophene-2-carbaldehyde in absolute ethanol (0.5 M concentration).
-
Add catalytic KOH (10 mol%) or piperidine.
-
Add propionaldehyde dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Concentrate in vacuo. Dilute with water and extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Mechanism: The amino group condenses with the aldehyde carbonyl of propionaldehyde to form a Schiff base (imine). Subsequent intramolecular aldol condensation between the thiophene-CHO and the
-methylene of the propionaldehyde moiety closes the pyridine ring.
Step 2: Oxidation to Thieno[3,2-b]pyridine-6-carbaldehyde
Selective oxidation of the benzylic-like methyl group on the pyridine ring.
-
Reagents: 6-Methylthieno[3,2-b]pyridine (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), 1,4-Dioxane/Water (9:1).
-
Procedure:
-
Dissolve the 6-methyl precursor in dioxane/water.
-
Add SeO₂ in one portion.
-
Reflux for 12–24 hours. The reaction may turn black due to precipitated selenium metal.
-
Workup: Filter hot through a Celite pad to remove selenium. Concentrate the filtrate.
-
Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH) yields the pure aldehyde.
-
Reactivity & Medicinal Chemistry Applications[9][14]
The 6-carbaldehyde group is a "privileged" handle in drug design, enabling the rapid generation of SAR (Structure-Activity Relationship) series.
Reactivity Map (Graphviz)
Key Applications
-
FGFR Inhibitors: The thieno[3,2-b]pyridine scaffold serves as a hinge-binding motif in Fibroblast Growth Factor Receptor (FGFR) inhibitors. The 6-position is often derivatized via reductive amination to introduce solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the ATP-binding pocket.
-
Reference Mechanism: The pyridine nitrogen (N4) accepts a hydrogen bond from the hinge region (e.g., Ala564 in FGFR1).
-
-
mGlu5 Negative Allosteric Modulators (NAMs): Research indicates that 7-substituted thieno[3,2-b]pyridines act as potent mGlu5 NAMs. The 6-carbaldehyde is a precursor to 6-carboxamides or 6-alkyl derivatives that fine-tune the lipophilicity and blood-brain barrier (BBB) penetration.
-
SIRT Inhibitors: While Thieno[3,2-d]pyrimidines are more common for Sirtuin inhibition, the [3,2-b]pyridine analogs offer an alternative vector for selectivity, particularly when targeting SIRT2 vs. SIRT1.
Handling & Safety Profile
-
Hazards: As with many heteroaromatic aldehydes, treat as a potential skin and eye irritant.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) library generation.
References
-
Synthesis of Thieno[3,2-b]pyridine Derivatives: Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[4][5][6] The Chemistry of Thienopyridines.
-
FGFR Inhibitor Application (Reductive Amination of 6-CHO): Lu, Z., et al. (2018). Substituted tricyclic compounds as FGFR inhibitors.[7] US Patent 10,131,667.
-
mGlu5 NAM Discovery (Scaffold Hopping): Mellor, R. L., et al. (2020). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
-
Oxidation Methodologies for Heterocycles: Weng, W. Z., et al. (2020).[8] Metal-free Oxidation C(sp3)-H functionalization: A Facile Route to Quinoline Formaldehydes.
-
Commercial Identity & Properties: PubChem Compound Summary: Thieno[3,2-b]pyridine-6-carbaldehyde.
Sources
- 1. US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors - Google Patents [patents.google.com]
- 5. US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2014007951A2 - Substituted tricyclic compounds as fgfr inhibitors - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
